6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a chloro substituent, a furan ring, a piperidine moiety, and a chromene core, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Incorporation of the Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution or reductive amination reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and piperidine moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The chromene core and carboxamide group can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium thiocyanate, dimethylformamide, and methanol.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced chromene or amine derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- This compound analogs
- Chromene derivatives with different substituents
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to other chromene derivatives, this compound may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H23ClN2O4 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O4/c1-14-5-7-20(28-14)17(25-9-3-2-4-10-25)13-24-22(27)21-12-18(26)16-11-15(23)6-8-19(16)29-21/h5-8,11-12,17H,2-4,9-10,13H2,1H3,(H,24,27) |
InChI Key |
AOHOXHSCFVAAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCCCC4 |
Origin of Product |
United States |
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